molecular formula C12H19ClN2 B14381307 2,5-Dibutyl-3-chloropyrazine CAS No. 88346-46-7

2,5-Dibutyl-3-chloropyrazine

Cat. No.: B14381307
CAS No.: 88346-46-7
M. Wt: 226.74 g/mol
InChI Key: JAHOTFJUWBOJLS-UHFFFAOYSA-N
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Description

2,5-Dibutyl-3-chloropyrazine is a heterocyclic organic compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of butyl groups and a chlorine atom in the structure of this compound imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibutyl-3-chloropyrazine can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dibromo-3-methoxypyrazine with butyl lithium, followed by chlorination. This method ensures the selective introduction of butyl groups and a chlorine atom at the desired positions on the pyrazine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes. The use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibutyl-3-chloropyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include butyl lithium, palladium catalysts, and various nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while coupling reactions can introduce aryl or alkyl groups onto the pyrazine ring .

Scientific Research Applications

2,5-Dibutyl-3-chloropyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Dibutyl-3-chloropyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,5-Dibutyl-3-chloropyrazine can be compared with other similar compounds, such as:

Properties

CAS No.

88346-46-7

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

2,5-dibutyl-3-chloropyrazine

InChI

InChI=1S/C12H19ClN2/c1-3-5-7-10-9-14-11(8-6-4-2)12(13)15-10/h9H,3-8H2,1-2H3

InChI Key

JAHOTFJUWBOJLS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C(C(=N1)Cl)CCCC

Origin of Product

United States

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